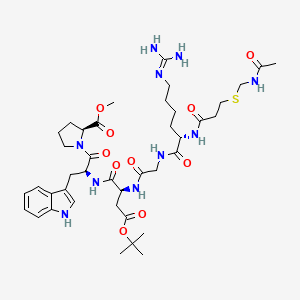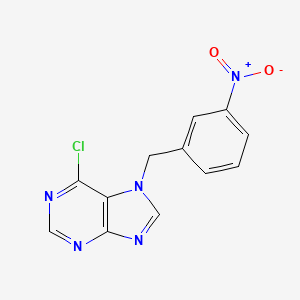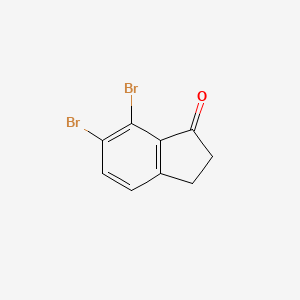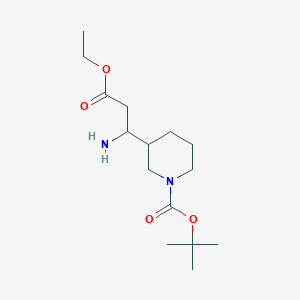
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine ring substituted with a trimethylsilyloxy group and a benzamide moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide typically involves the reaction of 2-amino pyrimidine with a corresponding acid in the presence of a coupling agent such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a dry solvent, usually at room temperature, to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzamide moiety.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to bacterial proteins involved in cell-to-cell communication, thereby disrupting the signaling pathways necessary for biofilm formation and bacterial resistance
Comparación Con Compuestos Similares
Similar Compounds
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar pyrimidine core and have been studied for their quorum sensing inhibitory effects.
Cytosine derivatives: Compounds like 2,4-bis(trimethylsilyl)cytosine have similar structural features and are used in various chemical syntheses.
Uniqueness
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and disrupt biofilm formation sets it apart from other similar compounds, making it a valuable molecule for further research and development.
Propiedades
Número CAS |
85743-99-3 |
|---|---|
Fórmula molecular |
C14H17N3O2Si |
Peso molecular |
287.39 g/mol |
Nombre IUPAC |
N-(2-trimethylsilyloxypyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C14H17N3O2Si/c1-20(2,3)19-14-15-10-9-12(17-14)16-13(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,15,16,17,18) |
Clave InChI |
APNFKCIBTHPEJR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=NC=CC(=N1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)




![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)

![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)





![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
